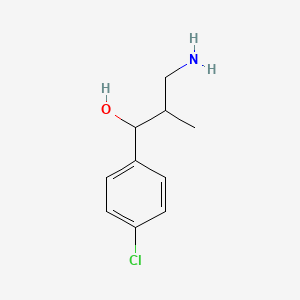![molecular formula C13H24N6O2 B13185977 tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate: is an organic compound that features a piperazine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Intermediate Formation: Piperazine reacts with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine.
Final Product Formation: The intermediate is then reacted with N-tert-butoxycarbonyl-1,2,4-triazole to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biological Activity: The compound and its derivatives have shown potential antibacterial and antifungal activities.
Medicine:
Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Intermediates: Used as intermediates in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to interact favorably with enzymes and receptors. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: The presence of the triazole ring in tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate distinguishes it from other similar compounds.
- Biological Activity: The unique structure imparts different biological activities, making it potentially more effective in certain applications .
Properties
Molecular Formula |
C13H24N6O2 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N6O2/c1-9(14)10-15-11(17-16-10)18-5-7-19(8-6-18)12(20)21-13(2,3)4/h9H,5-8,14H2,1-4H3,(H,15,16,17) |
InChI Key |
DUDFLARIJYDUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NN1)N2CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)





![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)

